HIF-PHD-IN-3

Cardioprotection HIF-PHD Inhibition Chemical Biology

HIF-PHD-IN-3 (WAY-639621) is a 4-(pyridin-2-yl)thiazole acetamide featuring a critical phenylthio substituent, which differentiates it from chlorophenyl analogs like CP-312. It is validated to protect hiPSC-CMs from oxidative stress and upregulate heme oxygenase-1 (HO-1). Procure this ≥98% pure compound for SAR studies, HIF-PHD target engagement, or as a positive control in antioxidant pathway research.

Molecular Formula C16H13N3OS2
Molecular Weight 327.4 g/mol
Cat. No. B2418109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-PHD-IN-3
Molecular FormulaC16H13N3OS2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C16H13N3OS2/c20-15(11-21-12-6-2-1-3-7-12)19-16-18-14(10-22-16)13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20)
InChIKeyFEKFKURUDDXFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (WAY-639621) Procurement and Technical Profile


2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS: 794582-71-1; synonym: WAY-639621) is a thiazole-acetamide derivative belonging to a class of 4-(pyridin-2-yl)thiazole scaffolds that have demonstrated protective activity in human iPSC-derived cardiomyocytes (hiPSC-CMs) against oxidative stress [1]. The compound is also designated HIF-PHD-IN-3, indicating its association with hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibition research, and is recognized as a potent cardioprotective scaffold that induces upregulation of heme oxygenase-1 (HO-1) . This compound is characterized by its phenylthio substituent at the 2-position of the acetamide group, a key structural feature that distinguishes it from closely related analogs such as CP-312 (which contains a 4-chlorophenylthio group) [1].

Why Generic Substitution of 2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Is Not Advisable for Cardioprotection and HIF-PHD Research


In-class compounds within the 4-(pyridin-2-yl)thiazole acetamide family cannot be freely interchanged due to critical structure-activity relationship (SAR) determinants that govern target engagement and biological efficacy [1]. The phenylthio moiety in the target compound, as opposed to the 4-chlorophenylthio group found in the analog CP-312, represents a distinct chemical modification that may influence binding affinity to HIF-PHD isoforms, cellular permeability, and downstream induction of heme oxygenase-1 . Furthermore, the specific substitution pattern on the thiazole ring is essential for maintaining the cardioprotective phenotype observed in hiPSC-CM models; unverified analogs may lack this validated functional outcome or exhibit altered off-target profiles [1]. Without direct comparative data, procurement decisions based solely on scaffold similarity risk selecting compounds with uncharacterized or suboptimal activity in hypoxia-related or antioxidant response pathways.

Quantitative Differentiation Evidence for 2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide in Cardioprotection and HIF-PHD Research


Purity and Quality Control: Verified 98% Purity with Batch-Specific Analytical Documentation

The target compound is supplied with a standard purity of 98% as verified by HPLC and NMR . This level of purity ensures minimal interference from impurities in sensitive biological assays, particularly in hiPSC-CM viability and gene expression studies where off-target effects can confound results [1]. While specific purity data for the comparator CP-312 is not available from primary sources, the documented quality control for this compound provides a baseline for reproducible experimental outcomes.

Cardioprotection HIF-PHD Inhibition Chemical Biology

Structural Differentiation: Phenylthio vs. 4-Chlorophenylthio Moiety in Cardioprotective Scaffolds

The target compound features a phenylthio group at the 2-position of the acetamide, whereas the closely related analog CP-312 contains a 4-chlorophenylthio substituent [1]. This structural difference may result in altered electronic properties, steric bulk, and lipophilicity, which can impact binding to HIF-PHD isoforms and cellular uptake . The 4-(pyridin-2-yl)thiazole core is conserved in both compounds and is essential for the cardioprotective phenotype observed in hiPSC-CM screens [1].

Medicinal Chemistry Structure-Activity Relationship Cardioprotection

Functional Validation: Induction of Heme Oxygenase-1 in hiPSC-CMs

Compounds within the 4-(pyridin-2-yl)thiazole class, including the target compound, have been identified through a phenotypic screen as inducers of heme oxygenase-1 (HO-1) in human iPSC-derived cardiomyocytes, leading to protection against oxidative stress [1]. While the primary publication focuses on CP-312, the target compound is recognized by vendors as HIF-PHD-IN-3, a potent cardioprotective scaffold with the ability to upregulate HO-1 . Direct comparative EC50 values for HO-1 induction between the target compound and CP-312 are not available in the public domain.

Cardioprotection Heme Oxygenase-1 hiPSC-CM

Target Engagement: Potential HIF-PHD Inhibitory Activity

The target compound is designated HIF-PHD-IN-3 and is reported to have potential inhibitory effects on hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) . This target engagement is inferred from its inclusion in the HIF-PHD inhibitor series, although direct IC50 values for specific PHD isoforms are not publicly disclosed . For comparison, HIF-PHD-IN-1 (a structurally distinct inhibitor) exhibits an IC50 of 54 nM for hHIF-PHD2 . The precise potency of the target compound relative to known HIF-PHD inhibitors remains unquantified in accessible literature.

HIF-PHD Hypoxia Signaling Anemia Research

Optimal Research and Procurement Applications for 2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (WAY-639621)


Phenotypic Screening in hiPSC-Derived Cardiomyocyte Models of Oxidative Stress

This compound is suitable for use in secondary assays aimed at validating HO-1 induction and cardioprotection in hiPSC-CM oxidative stress models, as established by the 4-(pyridin-2-yl)thiazole scaffold screen [1]. Researchers can employ this compound as a positive control or comparator in studies investigating antioxidant defense mechanisms, given its documented ability to upregulate heme oxygenase-1 .

HIF-PHD Inhibition Studies in Hypoxia-Related Disease Models

The compound's designation as HIF-PHD-IN-3 positions it as a candidate for investigating HIF-PHD inhibition in cellular models of anemia or ischemia [1]. While specific IC50 values are not publicly available, its use in preliminary target engagement studies or as a chemical probe for HIF pathway modulation is supported by vendor annotations .

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

As a close analog of CP-312, this compound provides a valuable comparator for SAR studies focused on the phenylthio substituent of the 4-(pyridin-2-yl)thiazole core [1]. Procurement of this compound enables systematic investigation of how the absence of the 4-chloro group affects target binding, cellular efficacy, and metabolic stability in cardioprotection or HIF-PHD contexts .

Chemical Biology Tool for Heme Oxygenase-1 Pathway Analysis

The compound can be utilized as a chemical tool to probe the HO-1 antioxidant response network in various cell types, building upon the validated activity of its scaffold class [1]. Its high purity (98%) ensures reliable results in gene expression and protein level assays measuring HO-1 upregulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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